

A Comparative Guide to NaV1.7 Inhibitors: PF-06456384 vs. PF-05089771

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent voltage-gated sodium channel 1.7 (NaV1.7) inhibitors: **PF-06456384** and PF-05089771. The information presented is collated from preclinical and clinical research to assist in the evaluation of these compounds for pain research and therapeutic development.

Introduction to NaV1.7 Inhibition in Pain Signaling

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and sympathetic ganglia.[1][3] NaV1.7 acts as a "gatekeeper" for pain, amplifying subthreshold depolarizations to initiate action potentials that convey noxious stimuli from the periphery to the central nervous system.[4][5] Human genetic studies have solidified NaV1.7 as a key therapeutic target: gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations lead to a congenital inability to perceive pain.[1][2] This has spurred the development of selective NaV1.7 inhibitors as a promising new class of non-opioid analgesics.

PF-06456384 and PF-05089771, both developed by Pfizer, are selective inhibitors of NaV1.7. While sharing the same molecular target, they possess distinct profiles in terms of potency, selectivity, and clinical development trajectory. This guide aims to provide a comprehensive comparison based on available experimental data.



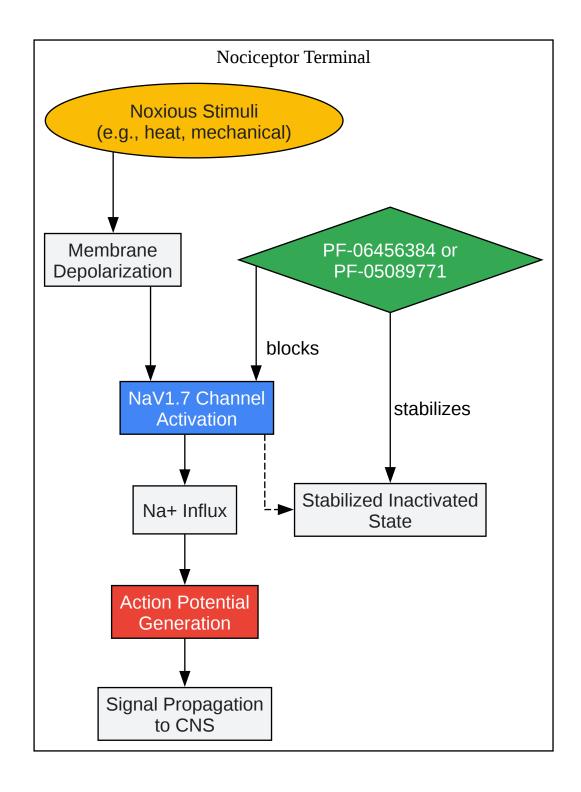
Mechanism of Action

Both **PF-06456384** and PF-05089771 are state-dependent inhibitors, meaning they preferentially bind to and stabilize the inactivated state of the NaV1.7 channel. This prevents the channel from returning to the resting state, thereby reducing neuronal excitability.

PF-05089771 is an arylsulfonamide that interacts with the voltage-sensor domain (VSD) of domain IV of the NaV1.7 channel.[6] This interaction stabilizes the channel in a non-conducting conformation.[6]

PF-06456384 is also a potent and selective NaV1.7 inhibitor, designed for intravenous administration.[7][8] While detailed binding site information is less publicly available, it is understood to also be a highly selective blocker of the NaV1.7 channel.[7][8]





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Caption: Simplified signaling pathway of NaV1.7 in pain perception and inhibitor action.

Quantitative Data Comparison



The following tables summarize the available quantitative data for **PF-06456384** and PF-05089771, focusing on their in vitro potency and selectivity.

Table 1: In Vitro Potency (IC50) against human NaV1.7

| Compound | IC50 (nM) | Assay Conditions |
|-------------|-------------|-----------------------------------|
| PF-06456384 | 0.01[9][10] | Electrophysiology on HEK293 cells |
| PF-05089771 | ~11-15[11] | Electrophysiology on HEK293 cells |

Table 2: Selectivity Profile against other human NaV Subtypes (IC50 in μM)

| Channel Subtype | PF-06456384 | PF-05089771 |
|-----------------|--------------------|-------------|
| hNaV1.1 | Data not available | >10 |
| hNaV1.2 | 0.0058 | 0.12 |
| hNaV1.3 | Data not available | >10 |
| hNaV1.4 | Data not available | >10 |
| hNaV1.5 | Data not available | >10 |
| hNaV1.6 | Data not available | 0.18 |
| hNaV1.8 | Data not available | >10 |

Data for PF-05089771 is adapted from multiple sources and may represent approximate values.

Experimental Protocols In Vitro Electrophysiology (Patch-Clamp)

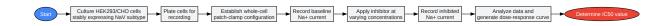
Objective: To determine the potency and selectivity of the inhibitors on various NaV channel subtypes.



Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV channel subtype of interest.

General Procedure:

- Cell Culture: Stably transfected cells are cultured under standard conditions.
- Recording Preparation: Cells are dissociated and plated onto recording chambers.
- Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using automated (e.g., Qube, Patchliner) or manual patch-clamp systems.
- Solutions: The external solution typically contains (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a physiological pH. The internal solution may contain (in mM): 120 CsF, 10 NaCl, 10 HEPES, and 10 EGTA.
- Voltage Protocol: To assess the inhibition of the inactivated state, a common protocol
 involves a holding potential of approximately -120 mV, followed by a depolarizing pulse to a
 level that induces channel inactivation (e.g., -70 mV for NaV1.7) before a test pulse to elicit
 current (e.g., 0 mV).
- Compound Application: The test compound is applied at various concentrations through a perfusion system.
- Data Analysis: The peak sodium current in the presence of the compound is compared to the control. Concentration-response curves are generated to determine the IC50 value.



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Caption: General experimental workflow for in vitro electrophysiological screening.

In Vivo Pain Models

Objective: To evaluate the analgesic efficacy of the inhibitors in preclinical models of pain.



- 1. Formalin-Induced Pain Model:
- Animal Model: Male ICR mice or Sprague-Dawley rats.
- Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.
 This induces a biphasic pain response: an acute phase (0-10 minutes) and a tonic, inflammatory phase (15-60 minutes).
- Drug Administration: Test compounds are administered systemically (e.g., intraperitoneal, oral) or locally prior to formalin injection.
- Endpoint Measurement: The time spent licking or biting the injected paw is recorded as a measure of nociceptive behavior.
- 2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:
- Animal Model: Male Sprague-Dawley rats.
- Procedure: CFA is injected into the plantar surface of the hind paw, inducing a localized and persistent inflammation.
- Drug Administration: Inhibitors are typically administered after the establishment of inflammation.
- Endpoint Measurement: Thermal hyperalgesia (e.g., using the Hargreaves test) and mechanical allodynia (e.g., using von Frey filaments) are measured to assess pain sensitivity.
- 3. Neuropathic Pain Models (e.g., Spinal Nerve Ligation SNL):
- Animal Model: Male Sprague-Dawley rats.
- Procedure: The L5 spinal nerve is tightly ligated, leading to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
- Drug Administration: Compounds are administered after the development of neuropathic pain.



 Endpoint Measurement: Mechanical allodynia and thermal hyperalgesia are assessed over time.

In Vivo Efficacy Summary

PF-05089771:

- In a mouse model of NaV1.7-mediated pain, systemic administration of PF-05089771 significantly reduced pain behaviors.
- Intrathecal administration in mice produced rapid and long-lasting analgesia in models of nociceptive, inflammatory, and neuropathic pain.[10] Interestingly, this effect was blocked by naloxone, suggesting an interaction with the endogenous opioid system.[10]
- Despite promising preclinical data, a Phase II clinical trial of PF-05089771 for painful diabetic peripheral neuropathy was terminated due to a lack of efficacy.[11]

PF-06456384:

• Preclinical in vivo efficacy data has been generated for **PF-06456384**, with specific mention of its potential in the formalin pain model.[8][9] However, detailed public data on its in vivo efficacy across a range of pain models and dose-responses is limited.

Conclusion

PF-06456384 and PF-05089771 are both highly potent and selective inhibitors of NaV1.7. Based on available in vitro data, **PF-06456384** exhibits exceptionally high potency, with an IC50 in the picomolar range. PF-05089771, while less potent, has a well-characterized selectivity profile and has undergone more extensive preclinical and clinical evaluation.

The clinical failure of PF-05089771, despite its promising preclinical profile, highlights the translational challenges in the development of NaV1.7 inhibitors for pain. The reasons for this disconnect are likely multifactorial and a subject of ongoing research. For **PF-06456384**, its high potency and intravenous route of administration may offer advantages in specific clinical settings, though more comprehensive preclinical and clinical data are needed for a complete evaluation. This guide provides a foundation for researchers to compare these two important



tool compounds in the ongoing effort to develop effective and safe analgesics targeting NaV1.7.

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